3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, piperazine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is to start with 2-methyl-4-(4-methylpiperazin-1-yl)aniline, which undergoes acylation with 3,6-dichloropyridine-2-carboxylic acid chloride under controlled conditions to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form corresponding oxychloro derivatives.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxychloro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interaction with various biological targets, such as enzymes and receptors. Its structural complexity allows for the exploration of structure-activity relationships.
Medicine
In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide
3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxylic acid
3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c1-12-11-13(24-9-7-23(2)8-10-24)3-5-15(12)21-18(25)17-14(19)4-6-16(20)22-17/h3-6,11H,7-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHPCBSRIZEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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